molecular formula C13H12F4N4O B4362215 [5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](1-pyrrolidinyl)methanone

[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](1-pyrrolidinyl)methanone

Cat. No.: B4362215
M. Wt: 316.25 g/mol
InChI Key: ODYCGNGGVDZCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](1-pyrrolidinyl)methanone is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class This compound is characterized by the presence of difluoromethyl groups at positions 5 and 7, and a pyrrolidinylcarbonyl group at position 2 on the pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of [5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](1-pyrrolidinyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of difluoromethyl groups: This step involves the selective introduction of difluoromethyl groups at positions 5 and 7 using reagents such as difluoromethylating agents.

    Attachment of the pyrrolidinylcarbonyl group:

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](1-pyrrolidinyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](1-pyrrolidinyl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of [5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](1-pyrrolidinyl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](1-pyrrolidinyl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F4N4O/c14-11(15)7-5-9(12(16)17)21-10(18-7)6-8(19-21)13(22)20-3-1-2-4-20/h5-6,11-12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYCGNGGVDZCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN3C(=CC(=NC3=C2)C(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](1-pyrrolidinyl)methanone
Reactant of Route 2
Reactant of Route 2
[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](1-pyrrolidinyl)methanone
Reactant of Route 3
Reactant of Route 3
[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](1-pyrrolidinyl)methanone
Reactant of Route 4
Reactant of Route 4
[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](1-pyrrolidinyl)methanone
Reactant of Route 5
Reactant of Route 5
[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](1-pyrrolidinyl)methanone
Reactant of Route 6
Reactant of Route 6
[5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](1-pyrrolidinyl)methanone

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